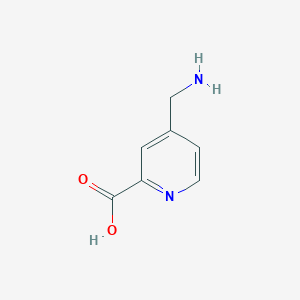

4-(Aminomethyl)picolinicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,4,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFOZBQMZPRDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Aminomethyl)picolinic acid chemical structure and properties

An In-depth Technical Guide to 4-(Aminomethyl)picolinic Acid: A Versatile Scaffold for Scientific Innovation

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry, materials science, and agricultural research.[1][2] These compounds, characterized by a pyridine ring functionalized with a carboxylic acid group, serve as privileged scaffolds due to their unique electronic properties and their capacity as bidentate chelating agents for various metal ions.[1] Among this diverse family, 4-(Aminomethyl)picolinic acid emerges as a particularly compelling molecule for researchers and drug development professionals. Its structure incorporates both an acidic carboxylic group and a basic primary amine, linked by a methylene bridge to the pyridine core. This bifunctional nature endows it with significant versatility, allowing for a wide array of chemical modifications and making it an attractive building block for constructing complex molecular architectures.[3]

This guide provides a comprehensive technical overview of 4-(Aminomethyl)picolinic acid, delving into its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it explores its current and potential applications, offering field-proven insights and detailed protocols to empower scientists in their research and development endeavors.

Chemical Identity and Physicochemical Properties

4-(Aminomethyl)picolinic acid, systematically named 4-(Aminomethyl)pyridine-2-carboxylic acid, is a molecule that marries the rigidity of the pyridine ring with the flexibility and reactivity of its appended functional groups. The hydrochloride salt is often used in practice to improve handling and solubility.[3]

Chemical Structure

The fundamental structure consists of a pyridine ring with a carboxylic acid (-COOH) at the C2 position and an aminomethyl group (-CH₂NH₂) at the C4 position.

Caption: 2D Structure of 4-(Aminomethyl)picolinic acid.

Physicochemical Data

The key properties of 4-(Aminomethyl)picolinic acid and its hydrochloride salt are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental conditions.

| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | 4-(Aminomethyl)pyridine-2-carboxylic acid | 4-(Aminomethyl)pyridine-2-carboxylic acid hydrochloride | - |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₉ClN₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | 188.61 g/mol | [3][4] |

| CAS Number | 53397-80-1 | N/A | [4] |

| Appearance | Solid | Solid | [4] |

| pKa (predicted) | ~4-5 (Carboxylic Acid), ~9-10 (Ammonium) | ~4-5 (Carboxylic Acid), ~9-10 (Ammonium) | [5] |

| Solubility | Soluble in water | More soluble in water | [6][7] |

| Storage | 2-8°C, inert atmosphere, protect from light | Room temperature | [4] |

Spectroscopic Characterization: A Fingerprint of the Molecule

Elucidation of the molecular structure is paramount for confirming the identity and purity of 4-(Aminomethyl)picolinic acid. Standard spectroscopic techniques provide a detailed "fingerprint" of the molecule.[3]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (7.5 - 8.5 ppm). A singlet corresponding to the methylene (-CH₂) protons would appear around 4.0 ppm. The acidic proton of the carboxyl group is often a broad singlet at a very downfield chemical shift (> 12 ppm).[3]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum complements the ¹H NMR data. The carboxyl carbon is expected to resonate in the range of 165-185 ppm. The carbon atoms of the pyridine ring will show characteristic shifts influenced by the substituents, while the methylene carbon will appear further upfield.[3]

-

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying the key functional groups. The spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, N-H stretches of the amine, the C=O stretch of the carbonyl group, and the C=C/C=N stretches characteristic of the pyridine ring.[3]

Synthesis and Chemical Reactivity

The synthesis of 4-(Aminomethyl)picolinic acid presents unique challenges, primarily concerning the selective reduction of a precursor functional group without affecting the pyridine ring or the carboxylic acid.[8]

Synthetic Workflow

A documented synthetic strategy involves a multi-step process starting from a substituted picolinate ester.[8][9] The key transformation is the reduction of a nitrile to a primary amine.

Caption: Synthetic workflow for 4-(Aminomethyl)picolinic acid.

Causality in Experimental Choices : The choice of starting material, such as 4-iodomethylpicolinate, provides a reactive site for nucleophilic substitution to introduce the cyano group.[8] The subsequent reduction of the nitrile is a critical step. While standard catalytic hydrogenation (e.g., Pd/C) has been reported as unsuccessful, likely due to catalyst poisoning by the pyridine nitrogen or low solubility, alternative and more robust reducing agents are required.[3][8] Methods employing lithium aluminum hydride (LiAlH₄) or various borane complexes can be effective for nitrile reduction and may overcome these challenges.[3] The final step often involves acid hydrolysis to convert the ester to the desired carboxylic acid.[8]

Reactivity and Derivatization

The bifunctional nature of 4-(Aminomethyl)picolinic acid is the cornerstone of its utility as a chemical building block.[3]

-

Carboxylic Acid Moiety : This group is readily converted into esters, amides, or acid chlorides. Amide bond formation, a crucial reaction in drug discovery, can be achieved using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).

-

Aminomethyl Moiety : The primary amine is a versatile nucleophile. It can undergo acylation to form amides, alkylation, and reductive amination with aldehydes or ketones to generate secondary amines. It can also be protected (e.g., with a Boc group) to allow for selective reaction at the carboxylic acid site.

This dual reactivity allows for the elaboration of the molecular scaffold in multiple directions, enabling the synthesis of diverse compound libraries for screening.[3]

Applications in Research and Drug Development

The unique structural features of 4-(Aminomethyl)picolinic acid make it a valuable asset in several scientific domains.

Medicinal Chemistry and Drug Discovery

This molecule serves as a versatile scaffold for the design of novel therapeutic agents. The picolinic acid core is found in various bioactive compounds, including those with herbicidal and antiviral properties.[10][11][12] The aminomethyl group provides an additional vector for interaction with biological macromolecules, potentially enhancing binding affinity and selectivity.[3]

Caption: Role as a scaffold in rational drug design.

Ligand for Metal Complexes

Picolinic acid is a well-known bidentate chelating agent.[1] The introduction of the aminomethyl group offers an additional potential coordination site, allowing 4-(Aminomethyl)picolinic acid to act as a tridentate ligand. The resulting metal complexes are of significant interest in catalysis, materials science, and as potential metalloenzyme-targeting therapeutics.[3]

Molecular Docking and Computational Chemistry

In silico studies, such as molecular docking, are used to predict the binding of ligands to protein targets. 4-(Aminomethyl)picolinic acid is an excellent candidate for such studies. Its defined structure, with hydrogen bond donors (amine and carboxyl OH) and acceptors (carboxyl oxygen and pyridine nitrogen), allows for specific and predictable interactions within a protein's binding site, guiding the design of more potent and selective inhibitors.[3]

Experimental Protocol: Amide Bond Formation

This protocol describes a self-validating system for the synthesis of an amide from 4-(Aminomethyl)picolinic acid (with the amine group protected) and a generic primary amine, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-Alkyl-4-(((tert-butoxycarbonyl)amino)methyl)picolinamide.

Materials:

-

4-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid (Boc-protected starting material)

-

Alkylamine (R-NH₂)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-protected 4-(Aminomethyl)picolinic acid (1.0 eq). Dissolve it in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. Causality: HATU is a peptide coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

-

Amine Addition: Add the alkylamine (1.2 eq) dropwise to the activated acid solution.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every hour. Use a mobile phase such as 10% methanol in dichloromethane. The disappearance of the starting carboxylic acid and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: Once the reaction is complete (as determined by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove any unreacted acid and HATU byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization (Final Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting spectra should be consistent with the desired N-Alkyl-4-(((tert-butoxycarbonyl)amino)methyl)picolinamide structure.

Conclusion

4-(Aminomethyl)picolinic acid stands out as a molecule of significant potential. Its bifunctional nature, combining both acidic and basic moieties on a stable pyridine core, renders it an exceptionally versatile building block. While its synthesis can be non-trivial, the challenges are surmountable with modern synthetic methodologies. For researchers, scientists, and drug development professionals, this compound offers a robust scaffold for creating diverse chemical libraries, designing novel ligands for metal complexes, and developing new therapeutic agents. The foundational understanding of its structure, properties, and reactivity provided in this guide serves as a critical resource for harnessing the full potential of this valuable chemical entity.

References

- David Publishing. (2012). Synthesis of Some Aminopicolinic Acids.

- Benchchem. 4-(Aminomethyl)picolinicacidhydrochloride.

- BLD Pharm. 98-98-6|2-Pyridinecarboxylic acid.

- CymitQuimica. 4-Aminopicolinic acid.

- ChemScene. 100047-36-7 | 4-Aminopicolinic acid.

- PubChem. 4-(4-Aminophenoxy)picolinic acid | C12H10N2O3 | CID 59803546.

- Santa Cruz Biotechnology. 4-Aminopicolinic Acid | CAS 100047-36-7.

- The Royal Society of Chemistry.

- BLDpharm. 1804696-39-6|4-(Aminomethyl)-3-(difluoromethyl)picolinic acid.

- IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids.

- ChemShuttle. 4-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid;CAS No. - 260970-57-8.

- chemister.ru. picolinic acid.

- PubMed. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide.

- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

- Wikipedia. Picolinic acid.

- PMC. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.

- Sigma-Aldrich. 5-(Aminomethyl)picolinic acid | 53397-80-1.

- Kynurenine.com. (2023).

- MDPI. (2023).

- MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.

- Chem-Impex. 4-Picolinic acid methyl ester.

- nku.edu. Approximate pKa chart of the functional groups: values to know.

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Aminomethyl)picolinicacidhydrochloride | Benchchem [benchchem.com]

- 4. 5-(Aminomethyl)picolinic acid | 53397-80-1 [sigmaaldrich.com]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. picolinic acid [chemister.ru]

- 7. mdpi.com [mdpi.com]

- 8. davidpublisher.com [davidpublisher.com]

- 9. irl.umsl.edu [irl.umsl.edu]

- 10. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 12. mdpi.com [mdpi.com]

Technical Guide: 4-(Aminomethyl)pyridine-2-carboxylic Acid (CAS 1045856-78-9)

Executive Summary

4-(Aminomethyl)pyridine-2-carboxylic acid (often supplied as the hydrochloride salt, CAS 1045856-78-9 ) is a high-value bifunctional heterocyclic building block. Distinguished by its 2,4-substitution pattern on the pyridine ring, it serves as a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of metalloenzyme inhibitors.

Unlike its isomer 4-aminopicolinic acid (where the amine is directly attached to the ring), the aminomethyl group at the C4 position provides a methylene spacer. This spacer imparts rotational freedom and reduces steric clash, making it an ideal "linker" motif for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Profile & Identity

| Property | Detail |

| Chemical Name | 4-(Aminomethyl)pyridine-2-carboxylic acid hydrochloride |

| Common Synonyms | 4-(Aminomethyl)picolinic acid HCl; 2-Carboxy-4-(aminomethyl)pyridine |

| CAS Number | 1045856-78-9 (Hydrochloride salt) |

| Molecular Formula | C₇H₈N₂O₂[1][2] · xHCl |

| Molecular Weight | 152.15 g/mol (Free base) / ~188.61 g/mol (HCl salt) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | High in H₂O, DMSO; Low in CH₂Cl₂, Et₂O |

| Acidity (pKa) | ~2.1 (COOH), ~8.9 (Aminomethyl), ~3.5 (Pyridine N) (Predicted) |

Structural Significance

The molecule features three distinct functional handles:

-

Carboxylic Acid (C2): Electron-deficient due to the ortho-nitrogen, prone to decarboxylation under extreme heat but excellent for amide coupling.

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor or metal chelator (N,O-bidentate ligand).

-

Primary Amine (C4-methyl): Nucleophilic handle for chain extension.

Applications in Drug Discovery

Metalloenzyme Inhibition (Epigenetics)

The 2-carboxylic acid pyridine motif is a privileged pharmacophore for chelating active site metals (e.g., Fe(II), Zn(II)).

-

Mechanism: The pyridine nitrogen and the carboxylate oxygen form a bidentate clamp around the metal ion.

-

Target Class: JmjC Histone Demethylases (KDMs). The 4-aminomethyl extension allows the inhibitor to reach into the substrate-binding tunnel, mimicking the lysine side chain of histone tails.

Linkerology (PROTACs & ADCs)

In bifunctional degraders (PROTACs), the geometry of the linker defines cooperativity.

-

Rigidity vs. Flexibility: The aromatic pyridine ring adds rigidity, while the methylene spacer (aminomethyl) introduces a "kink" that can improve solubility and permeability compared to purely aliphatic linkers.

Peptidomimetics

This compound acts as a conformationally constrained analogue of lysine or arginine, often used to rigidify peptide backbones to improve metabolic stability against proteases.

Synthesis & Manufacturing Protocols

Strategic Analysis of Routes

Direct synthesis from 4-methylpicolinic acid via radical halogenation is possible but often suffers from poor selectivity and over-halogenation. The most robust laboratory-scale method relies on the deprotection of the Boc-precursor , while industrial routes often favor nitrile reduction .

Protocol A: Deprotection of Boc-Intermediate (Recommended for Research)

This protocol ensures high purity and avoids metal contamination from reduction catalysts.

Precursor: 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid (CAS 260970-57-8).

Reagents:

-

4M HCl in Dioxane (anhydrous)

-

Dichloromethane (DCM) or Diethyl Ether (Et₂O)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the Boc-protected precursor in minimal DCM (5 mL). Ensure complete solvation; sonicate if necessary.

-

Acidolysis: Cool the solution to 0°C. Add 10 eq of 4M HCl in Dioxane dropwise under N₂ atmosphere.

-

Why: Cooling prevents decarboxylation; N₂ prevents moisture ingress which can make the salt sticky.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (10% MeOH in DCM) will show the disappearance of the non-polar starting material.

-

-

Precipitation: The product (HCl salt) usually precipitates as a white solid. If not, add anhydrous Et₂O (20 mL) to force precipitation.

-

Isolation: Filter the solid under N₂ or Argon. Wash the filter cake with fresh Et₂O (3 x 10 mL) to remove t-butyl cations and excess HCl.

-

Drying: Dry under high vacuum (0.1 mbar) for 12 hours.

-

Yield: Typically >95%.

-

Storage: Store in a desiccator at -20°C (Hygroscopic).

-

Protocol B: Nitrile Reduction (Industrial Scale)

Precursor: Methyl 4-cyanopicolinate.

Step-by-Step Methodology:

-

Hydrogenation: React Methyl 4-cyanopicolinate with H₂ (50 psi) using Raney Nickel or Pd/C in MeOH/NH₃.

-

Critical Control: The presence of NH₃ suppresses the formation of secondary amines (dimerization).

-

-

Hydrolysis: Treat the resulting methyl ester with aqueous LiOH (1.1 eq) in THF/H₂O.

-

Acidification: Adjust pH to 3.0 with dilute HCl to crystallize the zwitterion or evaporate with HCl to obtain the salt.

Visualizations

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic pathways to 4-(Aminomethyl)pyridine-2-carboxylic acid. The Boc-deprotection route (yellow) is preferred for small-scale research due to higher purity profiles.

Decision Tree: Application Logic

Figure 2: Strategic application decision tree based on the functional role of the pyridine scaffold.

Handling & Stability (Self-Validating Protocol)

To ensure experimental success, researchers must validate the integrity of the material before use, as pyridine salts can be hygroscopic.

-

Visual Check: The substance should be a free-flowing powder. Clumping indicates moisture absorption.

-

Proton NMR Validation (D₂O):

-

Look for the diagnostic singlet (or slightly split signal) for the methylene protons (–CH₂–NH₂) around δ 4.2–4.4 ppm .

-

The aromatic protons will appear as a doublet (~δ 8.6, H6), singlet (~δ 8.2, H3), and doublet (~δ 7.6, H5).

-

Self-Check: If the methylene peak integrates to <2H relative to aromatics, degradation or impurities are present.

-

-

Storage: Store under Argon at -20°C. Avoid frequent freeze-thaw cycles.

References

-

National Institutes of Health (NIH). PubChem Compound Summary: Pyridine-2-carboxylic acid derivatives. Retrieved from [Link]

-

OIST. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]

Sources

4-(Aminomethyl)picolinic Acid: A Technical Guide to Zwitterionic Character and pH-Dependent Solubility

Executive Summary

4-(Aminomethyl)pyridine-2-carboxylic acid, commonly referred to as 4-aminomethylpicolinic acid (4-AMPA), is a highly versatile bifunctional building block. It is increasingly utilized in fragment-based drug discovery, PROTAC linker engineering, and the synthesis of complex peptidomimetics. Because it contains both acidic and basic moieties on a rigid aromatic scaffold, 4-AMPA exhibits complex ionization equilibria. This whitepaper provides a mechanistic breakdown of its zwitterionic character, thermodynamic solubility profile, and the self-validating experimental protocols required to accurately characterize it in a laboratory setting.

Structural Significance in Molecular Design

The structural topology of 4-AMPA—featuring a carboxylic acid at the C2 position and an aminomethyl group at the C4 position of a pyridine ring—makes it an excellent candidate for directing highly specific spatial geometries. Recently, 4-AMPA has been successfully employed as a rigid diamide turn unit in the design of abiotic unimolecular three-helix bundles, demonstrating its utility in controlling molecular conformation[1].

Like its parent compound, picolinic acid, which exists predominantly as a zwitterion in aqueous solutions[2], 4-AMPA's physicochemical behavior is entirely dictated by its pH-dependent protonation states. Understanding these states is critical for predicting its solubility, passive membrane permeability, and optimal formulation conditions.

Ionization Profile and Zwitterionic Character

Mechanistic Breakdown of pKa Values

4-AMPA contains three distinct ionizable functional groups. The electron-withdrawing nature of the pyridine ring, combined with inductive effects, creates a unique protonation cascade:

-

Carboxylic Acid (C2): The proximity of the carboxylate to the electron-withdrawing, protonated pyridine nitrogen makes this group highly acidic. Drawing a parallel to unsubstituted picolinic acid (which has a reported acidic pKa of ~0.99)[3], the

of 4-AMPA is approximately 1.0. -

Pyridine Nitrogen (Ring): The inductive electron withdrawal from the adjacent C2-carboxylate group lowers the basicity of the pyridine nitrogen compared to an unsubstituted pyridine (pKa 5.2). The

is estimated at ~5.4. -

Primary Amine (C4-Aminomethyl): Separated from the aromatic system by a methylene spacer, this group retains typical benzylic amine basicity. The electron-withdrawing effect of the pyridine ring is attenuated, resulting in a

of ~8.6.

The Isoelectric Point (pI)

At physiological pH (7.4), the molecule exists almost exclusively as a zwitterion (

Diagram 1: Protonation state transitions of 4-AMPA across the pH scale.

Summary of Ionizable Groups

| Functional Group | Position | Predicted pKa | Protonation State at pH 7.4 |

| Carboxylic Acid | C2 | ~1.0 | Deprotonated (COO⁻) |

| Pyridine Nitrogen | Ring | ~5.4 | Neutral (Py) |

| Primary Amine | C4-Methyl | ~8.6 | Protonated (NH₃⁺) |

Solubility Thermodynamics

The U-Shaped Solubility Curve

The solubility of a zwitterion is highly pH-dependent and follows a classic U-shaped curve. The intrinsic solubility (

As the pH deviates from the pI, the molecule becomes ionized. The resulting ion-dipole interactions with water thermodynamically outweigh the crystal lattice energy, leading to an exponential increase in solubility. The total apparent solubility (

pH-Dependent Solubility Matrix

| pH Level | Dominant Species | Net Charge | Relative Aqueous Solubility |

| 1.0 | Fully Protonated | +2 | Very High (>100 mg/mL) |

| 3.0 | Mono-Cation | +1 | High (~50 mg/mL) |

| 7.0 (pI) | Zwitterion | 0 | Minimum (Intrinsic, |

| 10.0 | Anion | -1 | High (>50 mg/mL) |

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with internal causality checks.

Protocol 1: Potentiometric pKa Determination

Causality Note: Potentiometry is the gold standard for multi-protic zwitterions. UV-metric methods often fail for compounds like 4-AMPA because the chromophore (the pyridine ring) may not exhibit a significant enough spectral shift when the distant primary amine is protonated. Potentiometry directly measures proton flux.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-3 mg of 4-AMPA in 10 mL of 0.15 M KCl. Reasoning: KCl maintains a constant ionic strength, ensuring activity coefficients remain stable throughout the titration.

-

Acidification: Lower the pH to 1.5 using standardized 0.15 M HCl to fully protonate the molecule to its +2 state.

-

Titration: Titrate with standardized 0.15 M KOH under a continuous nitrogen sparge. Reasoning: Nitrogen prevents atmospheric

from dissolving into the solution as carbonic acid, which would artificially skew the basic pKa readings. -

Data Fitting: Plot the Bjerrum curve (average number of bound protons vs. pH). The inflection points mathematically validate the pKa values.

Protocol 2: Shake-Flask Method for pH-Dependent Solubility

Causality Note: Kinetic solubility methods (e.g., solvent shift) often overestimate the solubility of zwitterions due to supersaturation. The shake-flask method guarantees true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM buffers across pH 2.0 to 10.0 (e.g., Phosphate for pH 6-8, Borate for pH 9-10).

-

Solid Addition: Add an excess of 4-AMPA solid (e.g., 50 mg) to 1 mL of each buffer in sealed glass vials.

-

Equilibration: Agitate at 25°C ± 0.1°C for 48 hours.

-

Self-Validation Check (Critical): Zwitterions act as self-buffering agents upon dissolution. You must measure and adjust the pH of the slurry at 2 hours and 24 hours to ensure the target pH is maintained.

-

Phase Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solid, then filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate and analyze via HPLC-UV against a standard calibration curve. Record the final pH of the filtrate to plot the exact data point on the U-curve.

Diagram 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Implications for Drug Development

-

Permeability (BCS Classification): Because 4-AMPA exists as a zwitterion at physiological pH (7.4), it possesses a very low LogD (highly hydrophilic). If this moiety is left exposed in a drug candidate, it will severely restrict passive transcellular membrane permeability. It is best utilized when one of the functional groups is capped (e.g., via amide coupling).

-

Formulation Strategy: If used as an Active Pharmaceutical Ingredient (API), formulations should target a microenvironmental pH slightly outside the 5.4 - 8.6 window to enhance solubility, or alternatively, utilize salt forms (e.g., hydrochloride salts) for solid oral dosage forms to disrupt the stable zwitterionic crystal lattice.

References

-

The Physiological Action of Picolinic Acid in the Human Brain Source: PubMed Central (PMC) URL:[Link]

-

Design of an abiotic unimolecular three-helix bundle Source: Chemical Science (RSC Publishing) URL:[Link]

-

Picolinic acid | C6H5NO2 | CID 1018 Source: PubChem URL:[Link]

Sources

A Technical Guide to the Physicochemical Characterization of 4-(Aminomethyl)pyridine-2-carboxylic Acid Hydrochloride

Introduction

In the landscape of pharmaceutical development, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous scientific investigation. A molecule's intrinsic physical and chemical properties are the bedrock upon which its formulation, stability, bioavailability, and ultimately, its therapeutic efficacy are built. This guide focuses on 4-(aminomethyl)pyridine-2-carboxylic acid hydrochloride, a pyridine derivative featuring key functional groups that position it as a valuable building block in medicinal chemistry. Its structural similarity to compounds used in neurological and biochemical research underscores its potential.[1]

Given the limited availability of comprehensive public data on this specific hydrochloride salt, this document serves as a technical roadmap for researchers and drug development professionals. It moves beyond a simple data sheet, providing the strategic rationale and detailed experimental protocols required to fully characterize the compound. We will explore the predicted properties based on its structure and delineate a systematic workflow to empirically validate these characteristics, ensuring a solid foundation for any subsequent development program.

Molecular Structure and Fundamental Properties

A thorough understanding of a molecule begins with its structure. 4-(aminomethyl)pyridine-2-carboxylic acid hydrochloride possesses three key functional groups that dictate its physicochemical behavior: a pyridine ring, a carboxylic acid at the 2-position, and an aminomethyl group at the 4-position. The hydrochloride salt form is critical, as it significantly influences properties like solubility and stability compared to the free base.

The molecular structure is as follows:

-

Core: Pyridine ring

-

Substituents:

-

Carboxylic acid (-COOH) at C2

-

Aminomethyl (-CH₂NH₂) at C4

-

-

Salt Form: Hydrochloride (HCl)

These features suggest a highly polar and ionizable molecule, capable of acting as both a hydrogen bond donor and acceptor.

Table 1: Fundamental Molecular Properties

| Property | Value | Source / Method |

| IUPAC Name | 4-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride | Lexichem TK 2.7.0 (Isomer Data)[2] |

| Molecular Formula | C₇H₉ClN₂O₂ | PubChem (Isomer Data)[2] |

| Molecular Weight | 188.61 g/mol | PubChem (Isomer Data)[2] |

| Canonical SMILES | C1=C(C=NC=C1CN)C(=O)O.Cl | Isomer Data[2] |

| InChIKey | GWJPHGGYACMGHF-UHFFFAOYSA-N | Isomer Data[2] |

| Appearance | White to off-white solid (Predicted) | Based on related compounds[1][3] |

Note: Data for IUPAC name, formula, weight, SMILES, and InChIKey are derived from the isomeric compound 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride, as the values for these specific identifiers are identical.

Predicted Physicochemical Profile: Guiding Experimental Design

Before embarking on laboratory work, we can predict key properties based on the molecule's structure. These predictions form the hypotheses that our experimental workflow will aim to confirm, refine, or refute.

-

pKa (Ionization Constant): This is arguably the most critical parameter for an ionizable drug substance. The molecule has three ionizable centers: the carboxylic acid (acidic), the pyridine ring nitrogen (basic), and the primary amine of the aminomethyl group (basic).

-

The carboxylic acid is expected to have a pKa in the range of 2-4, typical for pyridine-2-carboxylic acids.[4]

-

The pyridine nitrogen will have a pKa around 5-6.

-

The primary amine is expected to be the most basic site, with a pKa in the range of 9-10. Understanding these pKa values is crucial for predicting the molecule's charge state, solubility, and absorption at different physiological pH levels.

-

-

Solubility: The presence of multiple polar, ionizable groups and its formulation as an HCl salt strongly suggest high aqueous solubility. The molecule will likely be soluble in water and other polar protic solvents. This contrasts with related protected intermediates, such as 4-(boc-aminomethyl)pyridine-2-carboxylic acid, which is only slightly soluble in methanol.[5] The salt form enhances solubility by ensuring the molecule is charged.

-

LogP / LogD (Lipophilicity):

-

LogP (Partition Coefficient) is a measure of lipophilicity for the neutral species. Given the hydrophilic nature of the functional groups, the LogP is predicted to be low (likely < 0).

-

LogD (Distribution Coefficient) is the more relevant parameter as it accounts for all ionic species at a given pH. The LogD will be highly pH-dependent, decreasing significantly as the molecule becomes more ionized at pH values away from its isoelectric point.

-

Experimental Characterization Workflow

A logical, phased approach is essential for robust characterization. The following workflow ensures that fundamental identity is confirmed before investing in more complex solid-state and solution-phase analysis.

Sources

Introduction: The Strategic Importance of a Bifunctional Scaffold

An In-Depth Technical Guide to 4-(Aminomethyl)picolinic Acid: Synthesis, Properties, and Applications

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 4-(Aminomethyl)picolinic acid is a heterocyclic compound that has garnered significant interest due to its bifunctional nature. It incorporates the foundational structure of picolinic acid, a well-known bidentate chelating agent, with an aminomethyl group at the 4-position of the pyridine ring.[1] This addition introduces a basic primary amine, which not only alters the molecule's physicochemical properties like solubility and hydrogen bonding capacity but also provides a crucial reactive handle for further chemical modification.[1] This guide offers a comprehensive overview of 4-(Aminomethyl)picolinic acid, from its fundamental chemical identifiers to its synthesis and applications, designed for researchers and professionals in drug development.

Core Chemical Identifiers

Precise identification is the foundation of all chemical research. The standardized SMILES and InChIKey notations provide a universal language for representing the molecular structure of 4-(Aminomethyl)picolinic acid and its common salt form.

| Identifier | Value | Form |

| Canonical SMILES | C1=CN=C(C=C1CN)C(=O)O.Cl[1] | Hydrochloride Salt |

| InChIKey | YDESKWINMITFHG-UHFFFAOYSA-N[1] | Hydrochloride Salt |

Physicochemical and Structural Properties

The unique arrangement of functional groups—a pyridine ring, a carboxylic acid, and a primary amine—governs the compound's behavior in both chemical and biological systems.[1]

| Property | Data | Notes |

| Molecular Formula | C₇H₈N₂O₂ | Free Acid |

| Molecular Weight | 188.61 g/mol | Hydrochloride Salt[1] |

| Parent Compound | Picolinic Acid (Pyridine-2-carboxylic acid)[1] | An isomer of nicotinic and isonicotinic acids.[1] |

| Key Functional Groups | Pyridine Ring, Carboxylic Acid, Aminomethyl Group | The pyridine ring can engage in π-π stacking, while the carboxylic acid and amine are key sites for hydrogen bonding and derivatization.[1] |

| Notable Characteristic | Bidentate Chelating Agent | The picolinic acid core is known for forming stable complexes with various metal ions.[1] |

Synthetic Pathways and Mechanistic Rationale

The synthesis of 4-(Aminomethyl)picolinic acid is a multi-step process that requires precise control over chemical transformations to install the aminomethyl group at the C-4 position of the picolinic acid scaffold.[1] A common and documented route begins with picolinic acid as the starting material.[1][2]

Experimental Protocol: Synthesis from Picolinic Acid

This protocol outlines a strategic pathway involving halogenation, cyanation, and subsequent reduction.

Step 1: Halogenation of the Picolinic Acid Scaffold

-

Objective: To create a reactive site at the 4-position for subsequent nucleophilic substitution.

-

Procedure:

-

Treat picolinic acid with thionyl chloride (SOCl₂) to convert the carboxylic acid to a more reactive acid chloride.[1][2]

-

React the intermediate acid chloride with methanol to form the corresponding methyl ester.[1][2] This sequence can yield a halogenated intermediate such as 4-chloromethylpicolinate hydrochloride.[2]

-

-

Causality: The initial esterification protects the carboxylic acid and facilitates the subsequent steps. The halogenation at the 4-position (often via a more complex route starting from picolinic acid N-oxide or other precursors) introduces a good leaving group, which is essential for the introduction of the nitrile.

Step 2: Nucleophilic Substitution to Introduce a Nitrile Group

-

Objective: To install a carbon-nitrogen functional group that can be readily converted to the target aminomethyl moiety.

-

Procedure:

-

React the 4-halomethylpicolinate intermediate (e.g., 4-iodomethylpicolinate) with a cyanide source, such as copper(I) cyanide (CuCN), in a suitable polar aprotic solvent like dimethylformamide (DMF).[1][2][3]

-

The reaction is typically heated to drive the substitution, yielding 4-cyano-2-methylpicolinate.[1][3]

-

-

Causality: The cyano group is an excellent synthon for a primary amine. Its introduction via nucleophilic substitution is a robust and well-established transformation. Copper(I) cyanide is often used for its efficacy in displacing halides from aromatic and heterocyclic systems.

Step 3: Reduction of the Nitrile to a Primary Amine

-

Objective: To convert the cyano group into the final aminomethyl functionality.

-

Procedure:

-

Perform a catalytic hydrogenation of the 4-cyano-2-methylpicolinate intermediate. A common catalyst is Palladium on carbon (Pd/C).[2][3]

-

This reaction can be challenging, as it may lead to the formation of secondary and tertiary amine byproducts.[1] Careful selection of solvent and reaction conditions is critical to favor the formation of the primary amine.

-

-

Causality: Catalytic hydrogenation is a powerful method for reducing nitriles. The catalyst provides a surface for the reaction between hydrogen gas and the nitrile, breaking the carbon-nitrogen triple bond and forming the desired amine.

Step 4: Hydrolysis of the Ester

-

Objective: To deprotect the carboxylic acid and yield the final product.

-

Procedure:

-

Subject the aminomethyl picolinate intermediate to acid or base-catalyzed hydrolysis to convert the methyl ester back to a carboxylic acid.

-

-

Causality: This final step reveals the carboxylic acid functionality, resulting in the bifunctional 4-(Aminomethyl)picolinic acid molecule.

Sources

pKa values of 4-(aminomethyl)picolinic acid amine and carboxylate groups

An In-depth Technical Guide to the pKa Values of 4-(Aminomethyl)picolinic Acid's Amine and Carboxylate Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 4-(aminomethyl)picolinic acid, a bifunctional molecule of interest in medicinal chemistry and drug development.[1] A deep understanding of the ionization states of its constituent functional groups—the aminomethyl, carboxylate, and pyridine ring nitrogen—is critical for predicting its pharmacokinetic and pharmacodynamic behavior. This guide synthesizes theoretical principles with actionable experimental and computational protocols for the accurate determination of its pKa values. We delve into the structural factors influencing these values and provide detailed, field-proven methodologies for their measurement, empowering researchers to fully characterize this and similar molecules.

Introduction: The Significance of pKa in Drug Development

4-(Aminomethyl)picolinic acid is a pyridine carboxylic acid derivative that incorporates both acidic (carboxylic acid) and basic (aminomethyl and pyridine nitrogen) centers.[1][2] The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH.[3] This ionization state profoundly influences a molecule's solubility, lipophilicity, membrane permeability, and binding interactions with biological targets.[3] Consequently, the precise determination of the pKa values for each functional group in 4-(aminomethyl)picolinic acid is a prerequisite for its rational development as a therapeutic agent or as a scaffold in medicinal chemistry.[1]

The presence of multiple ionizable groups in 4-(aminomethyl)picolinic acid results in a complex acid-base profile. The molecule can exist in various protonation states, including cationic, zwitterionic, and anionic forms, each with distinct physicochemical properties. This guide will explore the theoretical underpinnings of the pKa values of this molecule and provide robust methods for their empirical and in silico determination.

Theoretical Framework: Factors Influencing the pKa of 4-(Aminomethyl)picolinic Acid

The pKa values of the aminomethyl, carboxylate, and pyridine nitrogen groups in 4-(aminomethyl)picolinic acid are influenced by a combination of inductive and resonance effects.

-

Carboxylic Acid Group (-COOH): The carboxylic acid is an acidic functional group. The pKa is influenced by the electron-withdrawing nature of the pyridine ring, which stabilizes the conjugate base (carboxylate anion) through resonance and induction, thereby increasing its acidity (lowering the pKa) compared to a simple aliphatic carboxylic acid.

-

Aminomethyl Group (-CH₂NH₂): The primary amine of the aminomethyl group is basic. Its pKa is primarily determined by the availability of the lone pair of electrons on the nitrogen atom. Being attached to a methylene spacer, the direct electron-withdrawing effect of the pyridine ring is somewhat attenuated compared to an amine directly attached to the ring.

-

Pyridine Ring Nitrogen: The nitrogen atom within the pyridine ring is also basic. Its basicity is significantly influenced by the position and electronic nature of the substituents on the ring. The carboxylate and aminomethyl groups will exert electronic effects that modulate the pKa of this nitrogen.

Based on literature values for structurally similar compounds, the following pKa ranges can be estimated:

| Functional Group | Estimated pKa Range | Rationale |

| Carboxylic Acid (-COOH) | ~3 - 5 | Typical range for carboxylic acids, influenced by the electron-withdrawing pyridine ring.[4] |

| Pyridine Ring Nitrogen | ~4 - 6 | Based on pKa values of substituted pyridines.[5][6] |

| Aminomethyl Group (-NH₃⁺) | ~9 - 10 | Expected to be in the typical range for primary aliphatic amines.[4] |

These estimations provide a starting point for experimental determination.

Experimental Determination of pKa Values

Several robust experimental techniques can be employed for the precise determination of the pKa values of 4-(aminomethyl)picolinic acid.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely accepted method for pKa determination.[4] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is incrementally added.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of 4-(aminomethyl)picolinic acid of known concentration (e.g., 0.01 M) in deionized water or a suitable buffer with a defined ionic strength.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a molecule with multiple pKa values, multiple inflection points will be observed.

Caption: Workflow for pKa determination by potentiometric titration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for pKa determination.[7][8] It relies on monitoring the changes in the chemical shifts of specific nuclei (¹H or ¹³C) as a function of pH.[4]

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions of 4-(aminomethyl)picolinic acid in buffers of precisely known pH values spanning the expected pKa ranges.

-

NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample. Monitor the chemical shifts of protons or carbons adjacent to the ionizable functional groups.

-

Data Analysis: Plot the chemical shift of the chosen nucleus against the pH of the solution. The resulting data will form a sigmoidal curve. The pKa value is the pH at the inflection point of this curve and can be determined by fitting the data to the Henderson-Hasselbalch equation.[4]

Caption: Workflow for pKa determination by NMR spectroscopy.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[9] These methods can also offer insights into the electronic factors governing acidity and basicity.

Density Functional Theory (DFT)

DFT-based methods can provide accurate pKa predictions by calculating the Gibbs free energy of the protonated and deprotonated states of the molecule.[4]

Computational Protocol:

-

Structure Optimization: Optimize the 3D structures of the protonated and deprotonated forms of 4-(aminomethyl)picolinic acid in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) and a continuum solvation model (e.g., PCM).[5][10]

-

Free Energy Calculation: Calculate the Gibbs free energy of each optimized structure.

-

pKa Calculation: The pKa is calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa.[5]

Semiempirical Quantum Chemical Methods

Semiempirical methods, such as PM6 and AM1, offer a faster alternative to DFT for pKa prediction, albeit with potentially lower accuracy.[9] These methods are particularly useful for high-throughput screening of large numbers of molecules.

Summary and Conclusion

The pKa values of 4-(aminomethyl)picolinic acid are critical determinants of its behavior in biological systems. This guide has provided a comprehensive overview of the theoretical principles governing these values and detailed protocols for their experimental and computational determination. A multi-pronged approach, combining experimental techniques like potentiometric titration and NMR spectroscopy with in silico predictions, will yield the most accurate and reliable pKa values. This knowledge is indispensable for researchers in drug development, enabling the optimization of formulation, ADME properties, and target engagement of this and related compounds.

References

-

Determination of the pK a values of some pyridine derivatives by computational methods. (2019). Bulgarian Academy of Sciences, Union of Chemists in Bulgaria. [Link]

-

Theoretical prediction of relative and absolute pKa values of aminopyridines. (2006). PubMed. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2017). PeerJ. [Link]

-

Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (2022). PMC. [Link]

-

Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019). ACS Publications. [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012). David Publishing. [Link]

-

Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. (2023). PMC. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). MDPI. [Link]

-

4-(4-Aminophenoxy)picolinic acid. PubChem. [Link]

-

Development of Methods for the Determination of pKa Values. (2016). PMC. [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). MDPI. [Link]

-

Picolinic acid. Wikipedia. [Link]

-

Simple Method for the Estimation of pKa of Amines. (2010). Journal of the Serbian Chemical Society. [Link]

-

Picolinic acid. PubChem. [Link]

Sources

- 1. 3-(Aminomethyl)picolinic Acid [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. peerj.com [peerj.com]

- 10. pubs.acs.org [pubs.acs.org]

4-substituted pyridine-2-carboxylic acid building blocks

An In-Depth Technical Guide to 4-Substituted Pyridine-2-Carboxylic Acid Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-substituted pyridine-2-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique structural and electronic properties, characterized by a strategic nitrogen placement and a chelating carboxylic acid group, render it a privileged motif in a multitude of FDA-approved pharmaceuticals and advanced materials. Pyridine carboxylic acid isomers and their derivatives are integral to drugs targeting a wide array of conditions, including cancer, infections, and inflammatory diseases.[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, and application of these vital building blocks. We will explore both de novo ring construction and late-stage C-H functionalization strategies to access the core, delve into key chemical transformations for diversification, and present detailed experimental protocols. The causality behind methodological choices is examined, offering field-proven insights for researchers aiming to leverage this versatile scaffold in their own discovery programs.

Introduction: The Strategic Value of the 4-Substituted Pyridine-2-Carboxylic Acid Scaffold

The pyridine ring is the second most utilized nitrogen heterocycle in FDA-approved drugs, a testament to its remarkable utility.[1] The specific arrangement of a carboxylic acid at the C2 position and a variable substituent at the C4 position creates a molecule with a distinct set of capabilities. The C2-carboxylic acid group, along with the pyridine nitrogen, forms a powerful bidentate chelation site, crucial for interacting with metal ions in enzyme active sites.[1] This feature makes it a highly effective scaffold for designing potent enzyme inhibitors.[1][2] Furthermore, the C4 position provides a vector for synthetic diversification, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

However, the synthesis and manipulation of pyridine derivatives are not without challenges. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen's lone pair to coordinate with metal catalysts can complicate many standard synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions.[3][4][5] This guide addresses these challenges head-on, presenting modern solutions that have made the 4-substituted pyridine-2-carboxylic acid scaffold more accessible than ever.

Section 1: Synthetic Strategies for Accessing the Core Scaffold

The efficient construction of the 4-substituted pyridine-2-carboxylic acid core is paramount. Two primary strategic approaches are employed: building the ring from acyclic precursors (de novo synthesis) and modifying a pre-existing pyridine ring.

De Novo Synthesis: One-Pot Construction from Acyclic Precursors

A highly efficient and atom-economical strategy involves the one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from simple aldehydes and pyruvates.[6][7][8] This method proceeds under mild conditions, avoids lengthy synthetic routes, and offers high atom economy.[7]

The reaction is typically catalyzed by a pyrrolidine-acetic acid system. Initially, the aldehyde and pyruvate undergo a condensation reaction to form a dihydropyran intermediate. This intermediate is then reacted in situ with an ammonia source, such as ammonium acetate, to construct the pyridine ring.[6][7][9] This one-pot procedure bypasses the need to isolate and purify the dihydropyran intermediate, streamlining the synthesis.[9]

Workflow for De Novo Pyridine Synthesis

Caption: One-pot synthesis of the pyridine core.

Post-Functionalization of Pre-existing Pyridine Rings

The direct functionalization of pyridine's C-H bonds is a powerful modern strategy that avoids the need for pre-functionalized starting materials.[3][10] However, achieving regioselectivity is a significant challenge due to the multiple C-H bonds and the electronic nature of the ring.

-

The Challenge of Regioselectivity: The C2 and C6 positions of pyridine are electronically activated and sterically accessible, often leading to functionalization at these sites.[11] Achieving selective functionalization at the C4 position requires overcoming this inherent reactivity profile.

-

Strategies for C4-Functionalization:

-

Directed Metalation: While many directing groups guide functionalization to the C3 position, specific steric and electronic environments can favor C4. For instance, using sterically demanding bases or substrates can direct metalation away from the more crowded C3 position.[10]

-

Kinetic Deprotonation: The use of strong, non-nucleophilic bases can achieve selective deprotonation at the C4 position. A notable protocol employs n-butylsodium (n-BuNa), which has been shown to selectively metalate pyridine at C4, allowing for subsequent capture by various electrophiles, including alkyl halides and in Negishi cross-coupling reactions.[12] This method has proven robust enough for the late-stage functionalization of complex pharmaceutical compounds.[12]

-

Synthesis from Common Starting Materials

Established, classical methods remain highly relevant for producing key intermediates like 4-chloropyridine-2-carboxylic acid.

-

Oxidation of 2-Methylpyridines: 4-Chloro-2-methylpyridine can be oxidized to 4-chloropyridine-2-carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium.[13] This is a common and scalable industrial route.

-

Chlorination of Pyridine-2-carboxylic Acid: Direct chlorination of pyridine-2-carboxylic acid can be achieved using reagents like thionyl chloride (SOCl₂), often with a catalyst such as bromine or N,N-dimethylformamide (DMF), to yield the corresponding acid chloride, which can then be hydrolyzed.[14]

Section 2: Key Transformations & Reactivity

Once the 4-substituted pyridine-2-carboxylic acid core is synthesized, its functional groups can be manipulated to build molecular complexity.

The Carboxylic Acid Handle

The C2-carboxylic acid is not just a key pharmacophore; it is also a versatile synthetic handle for:

-

Amidation: Coupling with amines to form amides is a staple of medicinal chemistry, enabling the exploration of vast chemical space and the introduction of diverse functional groups.

-

Esterification: Formation of esters can be used to protect the carboxylic acid, modify solubility, or create prodrugs.

Diversification at the C4-Position

When the C4 substituent is a halogen (e.g., Cl, Br), it becomes a prime site for introducing new groups via transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Cross-Coupling: This is one of the most widely used C-C bond-forming reactions in drug discovery.[4][15] However, pyridine substrates, especially those substituted at the 2-position, present a challenge known as the "2-pyridyl problem." The proximity of the nitrogen atom can lead to catalyst inhibition or promote instability in the necessary boronate coupling partners.[5][16]

-

Overcoming the Challenge: Modern advancements have provided solutions. The use of highly active palladium catalysts with specialized ligands, such as those incorporating N-heterocyclic carbenes (NHCs) or phosphines, can dramatically improve reaction efficiency.[15] An alternative and highly effective strategy is to replace the unstable pyridine-2-boronates with more robust pyridine-2-sulfinates, which have been shown to be excellent coupling partners in a wide range of Suzuki-type reactions.[4][16]

-

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for Suzuki coupling.

Section 3: Applications in Drug Discovery

The 4-substituted pyridine-2-carboxylic acid scaffold is prevalent in numerous therapeutic agents, where it often plays a direct role in the mechanism of action.[1]

-

Enzyme Inhibition: The ability of the pyridine nitrogen and the C2-carboxylate to chelate metal ions is a key feature in many enzyme inhibitors. For example, derivatives have been developed as potent inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in osteoarthritis.[1]

-

Modulating Physicochemical Properties: The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid is a strong hydrogen bond donor. This allows molecules containing this scaffold to form critical interactions with biological targets. Furthermore, the introduction of the pyridine ring into a lead compound has been shown to dramatically improve pharmacokinetic properties such as oral bioavailability and clearance rates.[1]

Table 1: Examples of Bioactive Molecules and Precursors

| Compound Class | C4-Substituent | Therapeutic Area/Application | Reference |

| MMP-13 Inhibitors | Varied Aryl Groups | Osteoarthritis | [1] |

| Antitumor Agents | Varied Heterocycles | Oncology | [1] |

| 4-Chloropyridine-2-carboxylic acid | -Cl | Intermediate for Procaine, Agrochemicals | [13][17] |

| Pyridine-2,6-dicarboxylic acid | -COOH | Ligands, Anti-inflammatory drugs | [6] |

Section 4: Experimental Protocols

The following protocols are representative of the synthetic strategies discussed in this guide.

Protocol 1: One-Pot Synthesis of Diethyl 4-(4-nitrophenyl)pyridine-2,6-dicarboxylate

This protocol is adapted from the one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives.[6][9]

-

To a reaction vial, add:

-

4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.)

-

Ethyl pyruvate (1.5 mmol, 3.0 equiv.)

-

Acetonitrile (0.5 mL)

-

Pyrrolidine (0.05 mmol, 0.1 equiv.)

-

Acetic acid (0.1 mmol, 0.2 equiv.)

-

-

Stir the mixture at 25 °C for 24 hours to form the dihydropyran intermediate.

-

To the reaction mixture, add:

-

Ammonium acetate (1.5 mmol, 3.0 equiv.)

-

Acetic acid (0.5 mmol, 1.0 equiv.)

-

-

Continue stirring at 25 °C for an additional 24 hours.

-

Workup:

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Chloropyridine-2-carboxylic Acid Ester

This protocol is a general representation based on modern Suzuki coupling methodologies.[15]

-

To a dry, sealed reaction tube under an inert atmosphere (N₂ or Ar), add:

-

Methyl 4-chloropyridine-2-carboxylate (0.5 mmol, 1.0 equiv.)

-

Arylboronic acid (e.g., 2-methoxyphenylboronic acid) (0.6 mmol, 1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.0125 mmol, 2.5 mol%)

-

A suitable phosphine or NHC ligand (e.g., SPhos) (0.025 mmol, 5.0 mol%)

-

A base (e.g., K₂CO₃ or Cs₂CO₃) (1.0 mmol, 2.0 equiv.)

-

-

Evacuate and backfill the tube with the inert gas.

-

Add anhydrous 1,4-dioxane (2.5 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath or heating block at 80-100 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Conclusion

The 4-substituted pyridine-2-carboxylic acid framework represents a privileged and highly versatile class of building blocks. Advances in both de novo synthesis and C-H functionalization have made these structures more accessible, while modern cross-coupling protocols have solved long-standing challenges in their diversification. For researchers in drug discovery and materials science, a deep understanding of the synthesis and reactivity of these scaffolds is essential for the rational design of next-generation therapeutics and functional materials. The continued development of novel synthetic methods will undoubtedly expand the utility of these invaluable chemical tools.

References

- Kametani, Y., & Daugulis, O. (2018). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett, 29(10), 1243-1256.

- Ciancaleoni, G., & Vaccaro, L. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Asian Journal of Organic Chemistry, 5(4), 447-458.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.

- Verma, A. K., & Kumar, S. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1248-1300.

- Strieth-Kalthoff, F., et al. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Journal of the American Chemical Society, 144(33), 15039-15051.

- Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4480-4486.

- Daugulis, O., et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 134(28), 11382-11385.

- Bull, J. A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

- Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4480-4486.

- Kumar, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.

- Chout, P. V., & Tanaka, F. (2016). SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. HETEROCYCLES, 95(1), 589.

- OIST. (n.d.).

- Singh, R., et al. (2018). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Omega, 3(9), 11996-12006.

- Zhang, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture.

- Tanaka, F., & Chout, P. V. (2017). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot.

- G. Kirsch, et al. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC.

- Tanaka, F., & Chout, P. V. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.

- CN109415843A. (2021).

- Guidechem. (2022). How is 4-Chloropyridine-2-carboxylic acid synthesized?. Guidechem.

- Ataman Kimya. (n.d.). PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID).

- Kumar, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. RSC Advances, 10(60), 36561-36569.

- MDPI. (2025).

- Chem-Impex. (n.d.). 4-Chloropyridine-2-carboxylic acid. Chem-Impex.

- JP2011153081A. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 8. research.amanote.com [research.amanote.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. guidechem.com [guidechem.com]

- 14. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of 4-(Aminomethyl)picolinic Acid: A Detailed Guide for Drug Discovery and Development

Abstract

This application note provides a comprehensive protocol for the synthesis of 4-(aminomethyl)picolinic acid from 4-cyanopyridine-2-carboxylic acid, a critical transformation in the development of various pharmaceutical compounds. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide essential data for characterization and troubleshooting. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reproducible method for obtaining this key building block.

Introduction: The Significance of 4-(Aminomethyl)picolinic Acid

4-(Aminomethyl)picolinic acid and its derivatives are important structural motifs in medicinal chemistry. The presence of both a carboxylic acid and an aminomethyl group on the pyridine ring provides versatile handles for further chemical modifications, making it a valuable scaffold for the synthesis of a wide range of biologically active molecules. These compounds have been investigated for their potential as ligands for various metal ions and have been incorporated into molecules with diverse therapeutic applications. The reliable synthesis of this compound is therefore a crucial step in many drug discovery pipelines.

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The direct reduction of the cyano group in 4-cyanopyridine-2-carboxylic acid presents a direct and atom-economical route to the desired product. This application note will focus on the catalytic hydrogenation of the nitrile moiety, a widely employed and effective method for this transformation.

Mechanistic Insights: The Catalytic Hydrogenation of a Nitrile

The reduction of a nitrile to a primary amine via catalytic hydrogenation typically proceeds through a series of steps involving the catalyst surface. While various catalysts can be employed, Raney Nickel is a common and effective choice for this transformation.[1][2] The generally accepted mechanism involves the following key stages:

-

Adsorption: Both the nitrile and hydrogen gas adsorb onto the surface of the Raney Nickel catalyst.

-

Hydrogen Activation: The catalyst facilitates the cleavage of the H-H bond in molecular hydrogen, generating reactive hydrogen atoms on its surface.

-

Stepwise Reduction: The adsorbed nitrile undergoes stepwise reduction. The cyano group is first reduced to an imine intermediate.

-

Further Reduction: The imine intermediate is then further reduced to the corresponding primary amine.

-

Desorption: The final product, 4-(aminomethyl)picolinic acid, desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

It is important to note that the formation of secondary and tertiary amine byproducts can occur if the intermediate imine reacts with the newly formed primary amine.[3] The reaction conditions, including the choice of solvent and the use of additives like ammonia, can be optimized to suppress these side reactions and maximize the yield of the desired primary amine.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 4-(aminomethyl)picolinic acid via the catalytic hydrogenation of 4-cyanopyridine-2-carboxylic acid using Raney Nickel.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Cyanopyridine-2-carboxylic acid | ≥98% | Commercially Available | |

| Raney® Nickel (slurry in water) | Commercially Available | Handle with care, pyrophoric when dry. | |

| Ethanol | Anhydrous | Commercially Available | |

| Methanol | ACS Grade | Commercially Available | For work-up. |

| Diatomaceous Earth (Celite®) | Commercially Available | For filtration. | |

| Hydrogen Gas | High Purity | ||

| Argon or Nitrogen Gas | High Purity | For inert atmosphere. |

Equipment

-

Parr Hydrogenation Apparatus or a similar high-pressure reactor

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Safety Precautions

-

Raney Nickel is pyrophoric when dry and flammable when wet. Handle with extreme care in a well-ventilated fume hood. Never allow it to dry completely. Keep it covered with water or a suitable solvent at all times.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled, leak-tested, and operated in a well-ventilated area away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Cyanopyridine-2-carboxylic acid is harmful if swallowed and may cause skin and eye irritation.[4] Consult the Safety Data Sheet (SDS) before use.

Reaction Setup and Procedure

Figure 1: Overall workflow for the synthesis of 4-(aminomethyl)picolinic acid.

Step 1: Reactor Preparation and Charging

-

In a suitable round-bottom flask, dissolve 4-cyanopyridine-2-carboxylic acid (1.0 eq) in anhydrous ethanol. The amount of solvent should be sufficient to ensure good stirring.

-

Carefully add a slurry of Raney Nickel (approximately 10-20% by weight of the starting material) to the reaction mixture under a stream of argon or nitrogen. Caution: Do not allow the Raney Nickel to become dry.

-

Transfer the reaction mixture to the Parr hydrogenation apparatus.

Step 2: Hydrogenation

-

Seal the reactor and purge the system several times with an inert gas (argon or nitrogen) to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but this may need optimization).

-

Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., room temperature to 50 °C). The optimal temperature may vary and should be determined experimentally.

-

Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen uptake ceases.

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas in a well-ventilated area.

-

Purge the reactor with an inert gas.

-

Under an inert atmosphere , carefully filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney Nickel catalyst. Wash the filter cake with methanol, ensuring the catalyst remains wet at all times. The collected filtrate contains the product.

-

Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.

Characterization

The identity and purity of the synthesized 4-(aminomethyl)picolinic acid should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Key Parameters and Troubleshooting

| Parameter | Recommended Range | Notes and Troubleshooting |

| Catalyst Loading | 10-20% (w/w) | Insufficient catalyst may lead to slow or incomplete reaction. Excess catalyst can complicate filtration. |